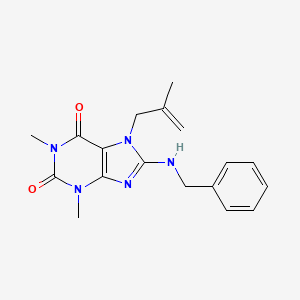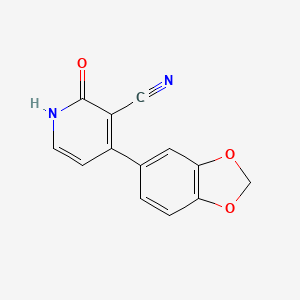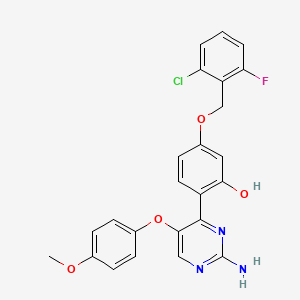![molecular formula C19H25N3O3S2 B2993405 4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-34-6](/img/structure/B2993405.png)
4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is often found in various pharmaceuticals and organic materials . It also contains a sulfamoyl group, which is commonly found in sulfa drugs, a group of antimicrobial medicines .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole and sulfamoyl groups. For example, the benzothiazole moiety might undergo electrophilic substitution reactions, while the sulfamoyl group might participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by its molecular structure. For example, the presence of the sulfamoyl group might enhance its water solubility .Aplicaciones Científicas De Investigación
Anticancer Agents
Derivatives of sulfamoyl benzamides have been synthesized and evaluated for their pro-apoptotic activity, demonstrating significant anticancer activity against melanoma cell lines. For instance, compounds synthesized from indapamide demonstrated notable growth inhibition in melanoma cancer cell lines, with specific derivatives showing high proapoptotic activity and inhibitory effects on human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).
Carbonic Anhydrase Inhibitors
Research on sulfonamide derivatives, including those related to the chemical structure , has shown that these compounds can effectively inhibit various human carbonic anhydrase isoforms. This inhibition is significant for therapeutic applications, such as treating glaucoma, epilepsy, and certain cancers. A study on novel acridine-acetazolamide conjugates demonstrated potent inhibition against several carbonic anhydrase isoforms, indicating their potential as therapeutic agents (Ulus et al., 2016).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and tested for their antimicrobial properties. A study synthesized sulphonamide derivatives with a benzothiazole nucleus and tested their efficacy against bacterial and fungal strains, showing significant antibacterial, antifungal, and antimycobacterial activity (Bhusari et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Benzamide-4-sulfonamides were studied for their inhibitory effects on human carbonic anhydrase isoforms, demonstrating effectiveness in low nanomolar ranges. Such inhibitors have implications in therapeutic interventions for diseases where enzyme activity is a contributing factor (Abdoli et al., 2018).
Green Chemistry Synthesis
Research into the green synthesis of related compounds has been conducted to improve the environmental sustainability of chemical synthesis processes. For example, solvent-free synthesis of tetrasubstituted imidazoles using a Brønsted acidic ionic liquid demonstrates an efficient and reusable catalyst approach, highlighting the importance of green chemistry in the synthesis of complex molecules (Davoodnia et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-3-4-13-22(2)27(24,25)15-11-9-14(10-12-15)18(23)21-19-20-16-7-5-6-8-17(16)26-19/h9-12H,3-8,13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEHIJAPGDIYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)



![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)
![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2993341.png)


